molecular formula C19H13NO2 B14665849 Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate CAS No. 42245-98-7

Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate

Cat. No.: B14665849
CAS No.: 42245-98-7
M. Wt: 287.3 g/mol
InChI Key: NUNKSZZQDHJLHZ-UHFFFAOYSA-N
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Description

Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate is a chemical compound that belongs to the class of acenaphthylene derivatives This compound is characterized by the presence of a pyridine ring attached to the acenaphthylene core, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene-1,2-dione with pyridine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the acenaphthylene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A related compound with a simpler structure.

    Acenaphthoquinone: An oxidized form of acenaphthene with different reactivity.

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate is unique due to its combined acenaphthylene and pyridine structures, which confer distinct chemical and biological properties.

Properties

CAS No.

42245-98-7

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

methyl 2-pyridin-4-ylacenaphthylene-1-carboxylate

InChI

InChI=1S/C19H13NO2/c1-22-19(21)18-15-7-3-5-12-4-2-6-14(16(12)15)17(18)13-8-10-20-11-9-13/h2-11H,1H3

InChI Key

NUNKSZZQDHJLHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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